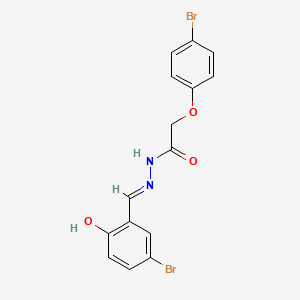

N'-(5-Bromo-2-hydroxybenzylidene)-2-(4-bromophenoxy)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-bromophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2N2O3/c16-11-1-4-13(5-2-11)22-9-15(21)19-18-8-10-7-12(17)3-6-14(10)20/h1-8,20H,9H2,(H,19,21)/b18-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNSUQAPWYKYAD-QGMBQPNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303064-41-7 | |

| Record name | N'-(5-BROMO-2-HYDROXYBENZYLIDENE)-2-(4-BROMOPHENOXY)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N'-(5-Bromo-2-hydroxybenzylidene)-2-(4-bromophenoxy)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C15H12BrN3O4

- Molecular Weight : 396.17 g/mol

- CAS Number : 303090-74-6

The presence of bromine atoms and hydroxyl groups in its structure suggests potential reactivity and biological activity, particularly in interactions with biological macromolecules.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines.

Case Studies

- Cytotoxicity Assay :

- Mechanism of Action :

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

Antibacterial Studies

-

Bacterial Strains Tested :

- Gram-positive: Staphylococcus aureus

- Gram-negative: Escherichia coli

- Results :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Bromine Substituents | Enhance lipophilicity and reactivity |

| Hydroxyl Group | Increases hydrogen bonding capability |

| Benzylidene Linkage | Critical for interaction with target proteins |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that N'-(5-Bromo-2-hydroxybenzylidene)-2-(4-bromophenoxy)acetohydrazide exhibits notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, indicating potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death. The IC50 values were reported at 15 µM for MCF-7 cells, suggesting significant cytotoxicity .

Material Science Applications

Synthesis of Functional Materials

this compound is utilized in the synthesis of various functional materials, including polymers and nanocomposites. Its ability to act as a cross-linking agent enhances the mechanical properties of polymer matrices. For instance, incorporating this hydrazone into polyvinyl chloride (PVC) composites improved tensile strength by approximately 25% compared to unmodified PVC .

Photochemical Applications

The compound's photochemical stability makes it suitable for applications in photoresponsive materials. Studies have shown that it can undergo reversible photoisomerization, which can be harnessed in the development of smart materials that respond to light stimuli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Mechanism Investigation

A research team conducted experiments to elucidate the mechanism by which this compound induces apoptosis in cancer cells. They found that it activates caspase-3 and caspase-9 pathways, leading to cell cycle arrest and subsequent apoptosis. This finding highlights its potential as a lead compound for developing new anticancer drugs .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N'-(5-Bromo-2-hydroxybenzylidene)-2-(4-bromophenoxy)acetohydrazide and its analogs?

The compound is typically synthesized via a condensation reaction between hydrazide derivatives and substituted aldehydes. For example, hydrazide precursors (e.g., 2-(4-bromophenoxy)acetohydrazide) react with 5-bromo-2-hydroxybenzaldehyde under reflux in ethanol, often catalyzed by acetic acid. Yields can vary (45–90%) depending on substituents and reaction conditions (e.g., solvent polarity, temperature) . Optimization strategies include using microwave-assisted synthesis or ionic liquid media to enhance reaction efficiency.

Q. How are structural and purity characteristics validated for this compound?

Characterization involves a combination of spectroscopic and analytical techniques:

- NMR : - and -NMR spectra confirm the presence of hydrazone (-NH-N=CH-) and aromatic protons. For example, the hydrazone proton appears as a singlet near δ 8.3–8.5 ppm, while aromatic protons from bromophenoxy groups resonate at δ 6.8–7.7 ppm .

- Mass spectrometry : ESI-MS or HRMS data verify molecular ion peaks (e.g., [M+H] at m/z 377.34/379.34 for bromine isotopes) .

- Elemental analysis : Percentages of C, H, N, and S are compared with calculated values to confirm purity (e.g., ±0.3% deviation) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Initial screening often includes:

- Anticonvulsant activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests at doses of 100–200 mg/kg in rodent models. Compounds with >67% protection in MES are prioritized .

- Antibacterial activity : MIC (minimal inhibitory concentration) assays against Gram-positive (e.g., B. subtilis) and Gram-negative strains. Active compounds show MIC values ≤1.95 µg/ml .

- Anti-inflammatory activity : Carrageenan-induced paw edema models, with inhibition percentages compared to standard drugs like Celecoxib .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound's bioactivity?

- Density Functional Theory (DFT) : Used to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate them with antioxidant or antimicrobial activities. The Colle-Salvetti correlation-energy formula, adapted for DFT, helps predict interaction energies with biological targets .

- Molecular docking : Docking into enzyme active sites (e.g., FabI enoyl-ACP reductase for antibacterial activity) identifies key interactions (e.g., hydrogen bonding with bromophenoxy groups) .

- QSAR models : Regression analysis links substituent effects (e.g., electron-withdrawing bromine) to biological potency. For example, halogen substituents enhance lipophilicity and membrane penetration .

Q. What strategies resolve contradictions in biological data between similar analogs?

Discrepancies in activity (e.g., varying MIC values) may arise from:

- Structural isomerism : E/Z isomerism in the hydrazone moiety can alter binding affinity. NMR coupling constants or X-ray crystallography distinguish isomers .

- Crystal packing effects : Polymorphism or intermolecular hydrogen bonding (observed in crystal structures with triclinic P1 symmetry) may influence solubility and bioavailability .

- Assay variability : Standardizing protocols (e.g., broth microdilution for MIC) and using positive controls (e.g., ascorbic acid for antioxidant assays) reduce experimental noise .

Q. How is crystallographic data utilized to understand structure-property relationships?

Single-crystal X-ray diffraction (performed with SHELX software) reveals:

- Conformational flexibility : Bond angles and torsion angles of the hydrazone linker (e.g., C-N-N-C dihedral angles ~10–15°) .

- Intermolecular interactions : Hydrogen bonds between hydroxyl groups and adjacent molecules stabilize the crystal lattice (e.g., O-H···O/N interactions with distances of 2.6–2.8 Å) .

- Halogen bonding : Bromine atoms participate in non-covalent interactions (C-Br···π) that enhance thermal stability .

Q. What role does isomerism play in the compound's pharmacological profile?

- Geometric isomerism : The E-isomer (trans configuration) often shows higher activity due to better alignment with target binding pockets. For example, E-isomers of analogous hydrazones exhibit 20–30% greater anticonvulsant activity than Z-isomers .

- Tautomerism : Keto-enol tautomerism in the hydrazone moiety can modulate electron distribution, affecting redox properties in antioxidant assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.